An In-depth Technical Guide to 3-(Trimethylsilyl)isonicotinonitrile
An In-depth Technical Guide to 3-(Trimethylsilyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trimethylsilyl)isonicotinonitrile, a specialized organic compound, stands at the intersection of silicon chemistry and pyridine-based pharmacophores. This technical guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic pathway with a detailed experimental protocol, and an exploration of its potential biological significance based on the activities of structurally related nicotinonitrile and silylated pyridine derivatives. The document aims to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering insights into the potential applications and research directions for this and similar molecules.
Chemical Properties and Data
3-(Trimethylsilyl)isonicotinonitrile, also known as 4-Cyano-3-(trimethylsilyl)pyridine, is a derivative of isonicotinonitrile featuring a trimethylsilyl group at the 3-position. This substitution significantly influences the electronic and steric properties of the pyridine ring, potentially modulating its biological activity and metabolic stability.
| Property | Value | Reference |
| CAS Number | 17379-38-3 | [1] |
| Molecular Formula | C₉H₁₂N₂Si | [1] |
| Molecular Weight | 176.29 g/mol | [1] |
| Boiling Point | 223 °C (Predicted) | N/A |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 2.35 ± 0.18 (Predicted) | N/A |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(Trimethylsilyl)pyridine
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Materials: 3-Bromopyridine, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Trimethylsilyl chloride (TMSCl).
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Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.
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Add 3-bromopyridine (10.0 g, 63.3 mmol) to the cooled THF.
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Slowly add n-butyllithium (2.5 M in hexanes, 26.6 mL, 66.5 mmol) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
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Add trimethylsilyl chloride (8.9 mL, 70.0 mmol) dropwise to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield 3-(trimethylsilyl)pyridine.
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Step 2: Synthesis of 3-(Trimethylsilyl)pyridine N-oxide
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Materials: 3-(Trimethylsilyl)pyridine, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).
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Procedure:
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Dissolve 3-(trimethylsilyl)pyridine (5.0 g, 33.0 mmol) in dichloromethane (100 mL) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add m-CPBA (70-75%, 8.2 g, ~33.0 mmol) portion-wise to the solution, maintaining the temperature at 0 °C.
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Stir the reaction mixture at room temperature for 12 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(trimethylsilyl)pyridine N-oxide.
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Step 3: Synthesis of 3-(Trimethylsilyl)isonicotinonitrile
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Materials: 3-(Trimethylsilyl)pyridine N-oxide, Trimethylsilyl cyanide (TMSCN), Triethylamine (Et₃N), Acetonitrile (MeCN, anhydrous).
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(trimethylsilyl)pyridine N-oxide (3.0 g, 17.9 mmol) in anhydrous acetonitrile (50 mL).
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Add triethylamine (5.0 mL, 35.8 mmol) followed by trimethylsilyl cyanide (3.6 mL, 26.9 mmol).
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Heat the reaction mixture to reflux and maintain for 24 hours.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(trimethylsilyl)isonicotinonitrile.
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Potential Biological Activity and Applications in Drug Development
While no specific biological data for 3-(trimethylsilyl)isonicotinonitrile has been reported, the nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore in medicinal chemistry, and silylated compounds can exhibit unique pharmacological profiles.
Anticancer Potential
Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways. The introduction of a trimethylsilyl group could enhance metabolic stability or alter the binding affinity to target proteins.
Table 1: Cytotoxicity of Selected Nicotinonitrile Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | PC-3 (Prostate) | 53 | [2] |
| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | MDA-MB-231 (Breast) | 30 | [2] |
| 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | HepG2 (Liver) | 66 | [2] |
| 2-oxo-4-(4-chlorophenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | PC-3 (Prostate) | 14.4 | [2] |
| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | PC-3 (Prostate) | 4.47 | [2] |
| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | MDA-MB-231 (Breast) | 3.2 | [2] |
| 2-oxo-4-(4-methoxyphenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrile | HepG2 (Liver) | 6.01 | [2] |
| 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile derivative | HepG2 (Liver) | 5.16 µg/mL | [3] |
| 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)nicotinonitrile derivative | HeLa (Cervical) | 4.26 µg/mL | [3] |
Enzyme Inhibition
Nicotinonitrile derivatives have also been investigated as inhibitors of various enzymes. The electronic properties of the cyano and pyridine moieties, potentially modulated by the trimethylsilyl group, could lead to potent and selective enzyme inhibition.
Table 2: Enzyme Inhibitory Activity of Nicotinonitrile Derivatives
| Enzyme | Compound Class | IC₅₀ (µM) | Reference |
| α-Glucosidase | Nicotinonitriles | 44 - 745 | [4] |
| Tyrosinase | Nicotinonitriles | N/A | [4] |
| Urease | Nicotinonitriles | N/A | [4] |
Potential Mechanism of Action: Kinase Inhibition
Many pyridine-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. A plausible mechanism of action for a nicotinonitrile derivative could involve binding to the ATP-binding pocket of a kinase, thereby blocking its catalytic activity and downstream signaling.
Reactivity and Further Functionalization
The presence of the trimethylsilyl group offers a versatile handle for further chemical modifications. Desilylation can provide access to the unsubstituted 3-position for subsequent functionalization. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening avenues for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
